molecular formula C22H26ClN3O3 B2499829 1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine CAS No. 2034243-17-7

1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine

Cat. No.: B2499829
CAS No.: 2034243-17-7
M. Wt: 415.92
InChI Key: VBUGISGJSKQEDH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 4-chlorophenyl group and a pyridine-4-carbonyl group, which is further modified with an oxan-4-yl methoxy group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine: Unique due to its specific substitution pattern and functional groups.

    1-(4-chlorophenyl)piperazine: Lacks the pyridine-4-carbonyl and oxan-4-yl methoxy groups, resulting in different chemical properties and biological activities.

    4-(4-chlorophenyl)-1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c23-19-1-3-20(4-2-19)25-9-11-26(12-10-25)22(27)18-5-8-24-21(15-18)29-16-17-6-13-28-14-7-17/h1-5,8,15,17H,6-7,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUGISGJSKQEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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